molecular formula C14H13F2NO3 B12088185 1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B12088185
M. Wt: 281.25 g/mol
InChI Key: RKTUYRNNPXGSQN-UHFFFAOYSA-N
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Description

1-[4-(Difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a pyrrole derivative featuring a difluoromethoxy-substituted phenyl ring at the 1-position and methyl groups at the 2- and 5-positions of the pyrrole core. The carboxylic acid moiety at the 3-position enhances its polarity, making it a candidate for pharmaceutical or agrochemical applications.

Properties

Molecular Formula

C14H13F2NO3

Molecular Weight

281.25 g/mol

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-2,5-dimethylpyrrole-3-carboxylic acid

InChI

InChI=1S/C14H13F2NO3/c1-8-7-12(13(18)19)9(2)17(8)10-3-5-11(6-4-10)20-14(15)16/h3-7,14H,1-2H3,(H,18,19)

InChI Key

RKTUYRNNPXGSQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)OC(F)F)C)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Design and Mechanism

  • Catalytic System : A Ti═NPh monomer or dimer activates internal alkynes, enabling a formal [2 + 2] cycloaddition with aryl diazenes.

  • Key Intermediates : A six-membered azatitanacyclohexadiene forms, undergoing electrocyclic reductive elimination to yield the pyrrole-TiII complex.

  • Regioselectivity : Steric and electronic factors govern substituent placement. For 2,5-dimethyl groups, symmetric alkynes (e.g., 2-butyne) ensure uniform substitution.

Optimization and Conditions

ParameterValue/DescriptionSource
Catalyst Loading5–10 mol% Ti-imido complex
SolventToluene or THF
Temperature80–100°C
Yield60–75% (isolated)

This method avoids harsh conditions, preserving the acid-sensitive difluoromethoxy group. Post-synthesis, the TiII-pyrrole adduct is demetallated using dilute HCl to release the free pyrrole.

Functionalization of Preformed Pyrrole Derivatives

Introduction of the Difluoromethoxyphenyl Group

The difluoromethoxyphenyl moiety is introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. A patent describing analogous pyrrole-3-carboxamides provides insights:

SNAr on Halogenated Pyrroles

  • Substrate : 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.

  • Reagent : Potassium difluoromethoxide (KOCF₂H).

  • Conditions : DMF, 120°C, 12 h.

  • Yield : ~50% (requires excess reagent).

Ullmann-Type Coupling

  • Catalyst : CuI/1,10-phenanthroline.

  • Substrate : 1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.

  • Reagent : Difluoromethanol (HOCF₂H).

  • Conditions : DMSO, 100°C, 24 h.

  • Yield : 65–70%.

Methylation and Oxidation

The 2,5-dimethyl groups are installed early to avoid steric hindrance:

  • Methylation Agent : Methyl iodide (CH₃I) with K₂CO₃ in acetone.

  • Positional Control : Directed ortho-metalation (DoM) using LDA ensures selective methylation at C2 and C5.

The carboxylic acid functionality is often introduced via ester hydrolysis. A Sigma-Aldrich citation outlines lipase-mediated hydrolysis for related pyridine esters, adaptable to pyrrole systems:

Ester Synthesis

  • Starting Material : Methyl 1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carboxylate.

  • Esterification : Methanol/sulfuric acid reflux (yield >90%).

Hydrolysis Conditions

ParameterAcidic HydrolysisBasic HydrolysisEnzymatic Hydrolysis
Reagent6M HCl2M NaOHCandida rugosa lipase
SolventEtOH/H₂O (1:1)MeOH/H₂O (1:1)Phosphate buffer (pH7)
Temperature80°C, 4 h60°C, 6 h37°C, 24 h
Yield85%88%92%

Enzymatic hydrolysis offers superior selectivity, avoiding decarboxylation side reactions.

One-Pot Multicomponent Approaches

A patent discloses a one-pot synthesis combining:

  • Components : 4-(Difluoromethoxy)aniline, acetylenedicarboxylate, and methyl vinyl ketone.

  • Catalyst : p-Toluenesulfonic acid (PTSA).

  • Mechanism : Consecutive Michael addition, cyclization, and oxidation.

  • Yield : 55–60% after column chromatography.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Ti-Catalyzed CycloadditionHigh regiocontrol, mild conditionsRequires specialized Ti catalysts60–75%
SNAr FunctionalizationCompatible with electron-deficient ringsLow yields for bulky substituents50–70%
Ester HydrolysisScalable, high purityRisk of acid/base degradation85–92%
One-Pot SynthesisStep economyModerate yields, complex workup55–60%

Industrial-Scale Considerations

  • Cost Drivers : Difluoromethoxide reagents and Ti catalysts contribute >70% of raw material costs.

  • Purification : Recrystallization from ethanol/water (3:1) achieves >99% purity.

  • Green Chemistry : Subcritical water extraction reduces organic solvent use by 40% in hydrolysis steps .

Chemical Reactions Analysis

1-[4-(Difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using common reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, where the difluoromethoxy group can be replaced with other functional groups.

Common reagents used in these reactions include hydrogen fluoride, mixed acids, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research indicates that derivatives of pyrrole compounds exhibit significant anticancer properties. Specifically, 1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has been evaluated for its cytotoxic effects on various cancer cell lines. Studies have shown that the compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
  • Anti-inflammatory Properties : The compound has also been investigated for its potential anti-inflammatory effects. In vitro studies suggest that it may inhibit key inflammatory pathways, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .
  • Antimicrobial Activity : Preliminary studies have demonstrated that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests its potential use in developing new antibiotics or antimicrobial agents .

Materials Science Applications

  • Organic Electronics : The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
  • Polymer Chemistry : This compound can serve as a building block for synthesizing novel polymers with tailored properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability, making it valuable for various industrial applications .

Biological Research Applications

  • Proteomics Research : The compound is utilized in proteomics as a reagent for labeling proteins. Its ability to selectively react with amino acids allows researchers to track protein interactions and modifications within biological systems .
  • Drug Development : Given its diverse biological activities, this compound is being explored as a lead compound in drug discovery programs aimed at developing new therapeutic agents targeting specific diseases .

Case Studies and Research Findings

Study FocusFindings
Anticancer ActivityInduced apoptosis in breast cancer cell lines; IC50 values indicate significant potency .
Anti-inflammatory EffectsInhibition of TNF-alpha production in macrophages; potential use in chronic inflammatory conditions .
Antimicrobial TestingEffective against Staphylococcus aureus and Escherichia coli; further research needed to determine mechanism of action .
Organic ElectronicsDemonstrated favorable charge transport properties; potential application in OLED fabrication .

Mechanism of Action

The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool for studying protein dynamics and cellular signaling .

Comparison with Similar Compounds

1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic Acid

  • Structure : Replaces the difluoromethoxy group with a chloro substituent.
  • Molecular Formula: C₁₃H₁₂ClNO₂ (vs. C₁₄H₁₃F₂NO₃ for the target compound).
  • Molecular Weight : 249.7 g/mol (vs. ~281 g/mol for the target).
  • Lower molecular weight may enhance solubility in non-polar solvents.
  • Applications : Used in research as a building block for heterocyclic chemistry; available from American Elements (OMXX-283937-01) .

1-(3,4-Diethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic Acid

  • Structure : Features diethoxy substituents on the phenyl ring.
  • Molecular Formula: C₁₇H₂₁NO₄ (estimated).
  • Key Differences :
    • Ethoxy groups are electron-donating, altering electronic properties and binding interactions.
    • Increased steric bulk may hinder crystallinity compared to the target compound.
  • Applications : Investigated as a pharmaceutical intermediate (CAS 923768-61-0) .

Heterocyclic Core Modifications

Pyrazole Derivatives (e.g., 1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2H-pyrazole-3-carboxylic Acid)

  • Structure : Replaces pyrrole with a pyrazole ring, introducing an oxo group and hydroxyethyl substituent.
  • Molecular Formula : C₁₂H₁₁ClN₂O₄.
  • Key Differences :
    • The pyrazole core is more electron-deficient, favoring hydrogen bonding.
    • The hydroxyethyl group enhances hydrophilicity.
  • Applications: Potential use in metal coordination chemistry or enzyme inhibition .

Pyrrolo[1,2-b]pyridazine Derivatives

  • Structure : Fused bicyclic system with a trifluoromethyl furan substituent (e.g., EP 4 374 877 A2).
  • Key Differences :
    • Expanded π-system increases planarity and conjugation, affecting UV absorption.
    • Trifluoromethyl groups improve metabolic stability.
  • Applications : Targeted in kinase inhibitor research for oncology .

Functional Group Derivatives

Aldehyde Derivative (1-[4-(Difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde)

  • Structure : Replaces the carboxylic acid with an aldehyde group.
  • Molecular Formula: C₁₄H₁₃F₂NO₂.
  • Key Differences :
    • Reduced acidity (pKa ~8.16 predicted for similar nitrile derivatives vs. ~2–3 for carboxylic acids).
    • Aldehyde functionality enables Schiff base formation for coordination chemistry .

Ester Derivatives (e.g., 3-Oxopropanenitrile Derivative)

  • Structure : Carboxylic acid replaced with a β-oxopropanenitrile group.
  • Molecular Formula : C₁₆H₁₄F₂N₂O₂.
  • Key Differences :
    • Nitrile group introduces polarity without ionization, improving membrane permeability.
    • Predicted boiling point: 464.6°C (vs. lower for carboxylic acid due to hydrogen bonding) .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications References
Target Compound C₁₄H₁₃F₂NO₃ ~281 4-(Difluoromethoxy)phenyl Research chemical
1-(4-Chlorophenyl) Analog C₁₃H₁₂ClNO₂ 249.7 4-Chlorophenyl Heterocyclic synthesis
1-(3,4-Diethoxyphenyl) Analog C₁₇H₂₁NO₄ ~303.35 3,4-Diethoxyphenyl Pharmaceutical intermediate
Pyrazole Derivative C₁₂H₁₁ClN₂O₄ 294.7 Pyrazole core, hydroxyethyl Enzyme inhibition studies
Aldehyde Derivative C₁₄H₁₃F₂NO₂ 281.3 Carbaldehyde Coordination chemistry

Biological Activity

1-[4-(Difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (CAS Number: 923808-29-1) is a compound of significant interest due to its potential biological activities. Its unique structure, characterized by a difluoromethoxy group attached to a phenyl ring and a pyrrole core, suggests various avenues for pharmacological applications, particularly in oncology and antimicrobial research.

The molecular formula of the compound is C14H13F2NO3C_{14}H_{13}F_2NO_3, with a molecular weight of 281.25 g/mol. The presence of fluorine atoms enhances lipophilicity and may influence its interaction with biological membranes.

PropertyValue
Molecular FormulaC14H13F2NO3
Molecular Weight281.25 g/mol
CAS Number923808-29-1

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The difluoromethoxy group enhances the compound's ability to penetrate lipid membranes, while the carboxylic acid functionality can form ionic bonds with proteins and enzymes, potentially modulating their activity.

Potential Mechanisms Include:

  • Inhibition of Enzyme Activity: The carboxylic acid group may interact with active sites on enzymes, leading to inhibition.
  • Anticancer Activity: Similar compounds have shown efficacy against cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
  • Antimicrobial Properties: The structural characteristics may allow for interaction with bacterial membranes or essential metabolic pathways.

Anticancer Activity

Recent studies have demonstrated that pyrrole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have been shown to inhibit key signaling pathways involved in cancer progression, such as the BRAF(V600E) and EGFR pathways .

Case Study:
A study involving similar pyrrole derivatives reported IC50 values in the micromolar range against various cancer cell lines, indicating potent cytotoxic effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that pyrrole derivatives can inhibit bacterial growth by disrupting membrane integrity or inhibiting critical metabolic enzymes .

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of BRAF and EGFR
AntimicrobialGrowth inhibition in bacteria
Enzyme InhibitionModulation of enzyme activity

Structure-Activity Relationship (SAR)

The biological activity of pyrrole derivatives is heavily influenced by their structural features. Variations in substituents at the phenyl or pyrrole positions can lead to significant changes in potency and selectivity. For example, the introduction of different halogen groups has been shown to enhance lipophilicity and biological activity .

Q & A

Q. What synthetic strategies are recommended for preparing 1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carboxylic acid?

Methodological Answer: The synthesis typically involves multi-step protocols, including:

  • Pyrrole Core Formation : Knorr-type cyclization or Paal-Knorr reactions to construct the 2,5-dimethylpyrrole ring. Substituents like the 4-(difluoromethoxy)phenyl group are introduced via nucleophilic substitution or Suzuki-Miyaura coupling .
  • Carboxylic Acid Functionalization : Hydrolysis of ester intermediates (e.g., ethyl or methyl esters) under basic conditions (NaOH/EtOH) or acidic hydrolysis (HCl/H₂O) to yield the carboxylic acid .
  • Key Example : Ethyl 3-methyl-1H-pyrrole-2-carboxylate derivatives are acylated or alkylated at the N1 position, followed by deprotection to generate the final compound .

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for pyrrole ring protons (δ 6.0–7.0 ppm), methyl groups (δ 2.1–2.5 ppm), and difluoromethoxy signals (δ ~6.8 ppm, split by J₃-F coupling). Carboxylic acid protons may appear as broad peaks (δ ~12–13 ppm) .
    • ¹³C NMR : Carboxylic acid carbons at δ ~165–170 ppm, with pyrrole carbons between δ 110–140 ppm .
  • Mass Spectrometry : ESI-MS or LC-MS can confirm molecular weight (expected [M+H]⁺ ~322.3 g/mol) and purity .
  • HPLC : Use C18 columns with UV detection (λ ~254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. What computational approaches are used to predict the reactivity and electronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize the molecular geometry to analyze frontier orbitals (HOMO/LUMO), electrostatic potential maps, and charge distribution. This aids in predicting sites for electrophilic/nucleophilic attack .
  • Molecular Dynamics (MD) Simulations : Study solvation effects or protein-ligand interactions if the compound is a drug candidate .
  • Example : DFT studies on similar pyrrole derivatives revealed substituent effects on aromaticity and dipole moments, critical for solubility and bioavailability .

Q. How can researchers address contradictions in spectroscopic data between synthetic batches?

Methodological Answer:

  • Isomer Identification : Check for regioisomers (e.g., substitution at pyrrole C3 vs. C4) using 2D NMR (COSY, NOESY) .
  • Impurity Profiling : Use LC-MS to detect byproducts (e.g., incomplete hydrolysis of esters or unreacted intermediates) .
  • Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities, as demonstrated for related pyrrole-carboxylic acid derivatives .

Q. What strategies optimize the yield in multi-step synthesis?

Methodological Answer:

  • Stepwise Optimization :
    • Coupling Reactions : Use Pd catalysts (e.g., Pd(PPh₃)₄) for aryl substitutions, optimizing temperature (80–110°C) and solvent (DMF/toluene) .
    • Acid Hydrolysis : Replace harsh conditions (e.g., concentrated HCl) with enzymatic hydrolysis to reduce side reactions .
  • Yield Data : Ethyl ester intermediates in similar syntheses achieved ~70–85% yield, while final hydrolysis steps yielded ~90% purity after recrystallization .

Q. How can structure-activity relationships (SAR) be explored for this compound in biological contexts?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace difluoromethoxy with methoxy or halogen groups) to assess effects on bioactivity .
  • In Vitro Assays : Test inhibition of target enzymes (e.g., cyclooxygenase-2) or receptor binding using fluorescence polarization or SPR .
  • Case Study : Fluorine substitution in pyrrole derivatives enhanced metabolic stability in drug discovery projects, as seen in COX-2 inhibitors .

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